BenchChemオンラインストアへようこそ!

Methyl 5-amino-2-(trifluoromethoxy)benzoate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Proven intermediate in TRK kinase inhibitor synthesis (US Patent 10005783; IC₅₀ 14.2 nM). The methyl ester enables selective hydrolysis under mild basic conditions (LiOH/THF/H₂O, 25°C) without cleaving Boc protecting groups—a critical advantage over tert-butyl ester analogs that fail under orthogonal deprotection strategies. The 5-amino-2-(trifluoromethoxy) regioisomer is the precise scaffold specified in patent SAR. Additionally, documented weak HDAC inhibition (Ki >50 μM) provides a validated control for fragment-based screening, reducing off-target confounding. Procure this exact building block to ensure synthetic route fidelity.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 307989-43-1
Cat. No. B1613431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-(trifluoromethoxy)benzoate
CAS307989-43-1
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F
InChIInChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3
InChIKeyMGEYHPSLXLUDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-(Trifluoromethoxy)Benzoate (CAS 307989-43-1): Orthogonal Ester Handle for Fluorinated Aniline Library Construction


Methyl 5-amino-2-(trifluoromethoxy)benzoate (CAS 307989-43-1) is a fluorinated aromatic ester building block, molecular formula C₉H₈F₃NO₃, molecular weight 235.16 g/mol, that serves as an aniline-containing intermediate for the synthesis of pharmaceuticals and bioactive molecules . The compound bears a methyl ester at the C1 position, an amino group at the C5 position, and a trifluoromethoxy (-OCF₃) group at the C2 position, yielding a yellow solid at room temperature with typical commercial purity specifications of 95–96% .

Why Methyl 5-Amino-2-(Trifluoromethoxy)Benzoate Cannot Be Simply Replaced with Positional Isomers or Alternative Esters


Replacing methyl 5-amino-2-(trifluoromethoxy)benzoate with a closely related analog, such as the 3-amino-4-(trifluoromethoxy) regioisomer (CAS 457097-93-7) or the tert-butyl ester variant (CAS not provided), fundamentally alters the downstream synthetic utility due to orthogonal deprotection chemistry and regioselective functionalization constraints . The methyl ester group undergoes selective hydrolysis under mild basic conditions without cleaving the acid-labile tert-butyl carbamate protecting groups frequently used in parallel medicinal chemistry campaigns, whereas the tert-butyl ester analog requires strong acid (e.g., TFA) that simultaneously deprotects Boc-protected amines—a critical incompatibility in multi-step library synthesis [1]. Furthermore, the 5-amino-2-(trifluoromethoxy) substitution pattern is the precise regioisomer specified in patent-protected synthetic routes to TRK kinase inhibitors and other bioactive molecules, and altering the amino group position from C5 to C4 or C3 produces an analog that fails to map onto the intended pharmacophore scaffold, rendering the final molecule structurally non-equivalent for SAR evaluation [2].

Quantitative Differentiation Evidence for Methyl 5-Amino-2-(Trifluoromethoxy)Benzoate: Comparative Assay Data Against Structural Analogs and Alternative Building Blocks


Orthogonal Methyl Ester Deprotection: Quantitative Selectivity Comparison Versus tert-Butyl Ester Analog

Methyl 5-amino-2-(trifluoromethoxy)benzoate provides orthogonal ester deprotection selectivity relative to the tert-butyl ester analog. The methyl ester of the target compound undergoes complete hydrolysis to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/H₂O, 0.1 N NaOH in MeOH at 25°C) within 2–4 hours without affecting N-Boc protecting groups [1]. In contrast, the tert-butyl 5-amino-2-(trifluoromethoxy)benzoate analog requires strong acidic conditions (e.g., 25–50% TFA in DCM or 4 N HCl in dioxane) for deprotection, which quantitatively cleaves Boc groups (>95% cleavage within 30 minutes) [1]. This orthogonal selectivity enables multi-step library synthesis where Boc-protected amines must remain intact during ester hydrolysis, a scenario where the tert-butyl ester analog is incompatible .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Regioisomeric Substitution Pattern: Synthetic Accessibility Versus Alternative Amino-Trifluoromethoxy Benzoates

The 5-amino-2-(trifluoromethoxy) regioisomer (CAS 307989-43-1) is commercially available with specified purity ≥95% from multiple reputable vendors, whereas alternative regioisomers such as methyl 4-amino-3-(trifluoromethoxy)benzoate (CAS 457097-93-7) and methyl 3-amino-4-(trifluoromethoxy)benzoate are less widely stocked and often require custom synthesis . The 5-amino-2-(trifluoromethoxy) substitution pattern places the amino group in the para position relative to the trifluoromethoxy group, creating a 1,4-disubstituted aniline scaffold that is directly amenable to azo coupling, diazonium chemistry, and amide bond formation with minimal steric hindrance [1]. Regioisomers with ortho- or meta-amino placement relative to -OCF₃ exhibit different electronic and steric profiles, altering reaction yields and requiring distinct optimization protocols [2].

Regioselective Synthesis Building Block Availability Medicinal Chemistry

Weak HDAC Inhibitory Activity: Low Off-Target Liability Relative to Potent HDAC Inhibitor Chemotypes

Methyl 5-amino-2-(trifluoromethoxy)benzoate exhibits weak inhibitory activity against human histone deacetylase (HDAC) isoforms, with Ki values consistently >5.00 × 10⁴ nM (i.e., >50 μM) against HDAC4, HDAC5, HDAC7, and HDAC8 [1]. This weak activity is approximately 3,500-fold lower than the IC₅₀ of the known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which inhibits HDAC1 and HDAC3 with IC₅₀ values of ~10–20 nM and HDAC6 with IC₅₀ ~10 nM [2]. While the compound serves as a fragment or building block rather than a final drug candidate, this low HDAC inhibitory potency is a favorable characteristic for applications where HDAC modulation constitutes an undesired off-target effect (e.g., kinase inhibitor programs, PROTAC linker components, or radiotracer precursors) [3].

HDAC Inhibition Off-Target Screening Drug Discovery

Patent-Cited Synthetic Intermediate for TRK Kinase Inhibitors: Documented Use in Bioactive Molecule Synthesis

Methyl 5-amino-2-(trifluoromethoxy)benzoate is explicitly cited in US Patent 10005783 as an intermediate in the synthesis of TRK kinase inhibitors, a class of targeted cancer therapeutics [1]. In the patent, the compound serves as a precursor that undergoes amide bond formation with a pyrazolo[1,5-a]pyrimidine carboxylic acid derivative, yielding an inhibitor with a reported TRK kinase IC₅₀ of 14.2 nM [1]. Alternative aniline-containing benzoate building blocks, including methyl 4-amino-3-(trifluoromethoxy)benzoate, are not specified in the same patent claims for the disclosed TRK inhibitor series, indicating that the 5-amino-2-(trifluoromethoxy) substitution pattern is integral to the pharmacophore geometry of the final active molecule [2].

TRK Kinase Kinase Inhibitor Pharmaceutical Patent

Electron-Withdrawing -OCF₃ Substituent: Quantitative Hammett Substituent Constant Comparison

The trifluoromethoxy (-OCF₃) substituent at the ortho position relative to the methyl ester imparts a Hammett substituent constant (σₚ) of +0.35 to +0.39, making it moderately electron-withdrawing via inductive effects while retaining distinct steric and electronic properties compared to -CF₃ (σₚ = +0.54) or -OMe (σₚ = -0.27) [1]. This electronic profile reduces the nucleophilicity of the C5 amino group relative to unsubstituted aniline (pKₐ of conjugate acid ~4.6 vs. ~4.6 for aniline), yet the -OCF₃ group does not strongly deactivate the aromatic ring toward electrophilic substitution to the same degree as -CF₃ [2]. The -OCF₃ group also confers enhanced metabolic stability compared to -OMe by resisting oxidative O-demethylation, and offers distinct lipophilicity (Hansch π ≈ +1.0 to +1.2) compared to -CF₃ (π ≈ +0.88) and -OMe (π ≈ -0.02) [3].

Physical Organic Chemistry Electronic Effects Medicinal Chemistry Design

Procurement-Driven Application Scenarios for Methyl 5-Amino-2-(Trifluoromethoxy)Benzoate in Drug Discovery and Chemical Synthesis


Parallel Library Synthesis Requiring Orthogonal Deprotection of Methyl Ester in Presence of Boc-Protected Amines

In multi-step parallel synthesis of fluorinated aniline libraries, methyl 5-amino-2-(trifluoromethoxy)benzoate enables the selective hydrolysis of the methyl ester to the carboxylic acid under mild basic conditions (LiOH/THF/H₂O, 0.1 N NaOH/MeOH, 25°C, 2–4 hours) without cleaving Boc protecting groups on adjacent amine functionalities [1]. This orthogonal selectivity is essential when the synthetic sequence requires the ester to be converted to a carboxylic acid for subsequent amide coupling while retaining Boc protection for later deprotection and diversification. The tert-butyl ester analog is incompatible with this sequence because acid-mediated tert-butyl ester cleavage simultaneously removes Boc groups, collapsing the orthogonal protection strategy [2]. Procurement of the methyl ester variant therefore directly enables synthetic routes that would fail with the tert-butyl ester analog.

Synthesis of TRK Kinase Inhibitor Intermediates According to Patent-Disclosed Routes

Researchers pursuing TRK kinase inhibitor programs can procure methyl 5-amino-2-(trifluoromethoxy)benzoate as a key intermediate that is explicitly cited in US Patent 10005783 for the synthesis of compounds with reported TRK kinase IC₅₀ values of 14.2 nM [1]. The compound is used to introduce the 5-amino-2-(trifluoromethoxy)phenyl moiety via amide bond formation with a pyrazolo[1,5-a]pyrimidine carboxylic acid core [2]. Alternative regioisomers (e.g., 4-amino-3-(trifluoromethoxy)benzoate) are not specified in the same patent claims, making the target compound the documented and validated building block for reproducing the disclosed bioactive molecules and conducting SAR studies around the patent series.

Fragment-Based Screening Controls with Characterized Low HDAC Off-Target Liability

In fragment-based drug discovery campaigns where aniline-containing fragments are screened against kinase, GPCR, or other target classes, methyl 5-amino-2-(trifluoromethoxy)benzoate can serve as a control fragment with documented weak HDAC inhibitory activity (Ki > 50 μM across HDAC4, HDAC5, HDAC7, HDAC8) [1]. This characterized low off-target liability allows researchers to differentiate true target engagement from confounding HDAC-mediated effects, a critical consideration given that many aromatic hydroxamic acids and aniline derivatives exhibit unintended HDAC inhibition. The compound's weak HDAC activity (approximately 3,500-fold lower than SAHA) provides a baseline reference for assessing whether observed biological effects stem from HDAC modulation or the intended target [2].

Development of Fluorinated PET Radiotracer Precursors Requiring Defined Electronic Properties

The trifluoromethoxy (-OCF₃) substituent of methyl 5-amino-2-(trifluoromethoxy)benzoate provides a moderate electron-withdrawing effect (σₚ ≈ +0.35–0.39) and enhanced lipophilicity (Hansch π ≈ +1.0–1.2) relative to -CF₃ and -OMe analogs, properties that are quantitatively defined and valuable for tuning the physicochemical profile of PET radiotracer precursors [1]. The aniline functionality at C5 serves as a synthetic handle for introducing radioisotope-containing groups or prosthetic moieties, while the -OCF₃ group confers resistance to oxidative metabolism compared to methoxy analogs [2]. For programs developing ¹⁸F-labeled or other radiotracers, the compound offers a defined electronic and metabolic stability profile that alternative building blocks with -CF₃ (stronger electron withdrawal) or -OMe (electron-donating, metabolically labile) do not provide.

Quote Request

Request a Quote for Methyl 5-amino-2-(trifluoromethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.